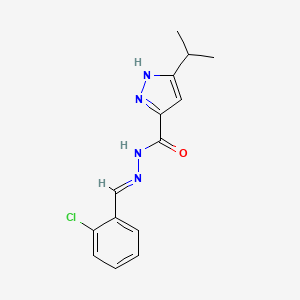![molecular formula C21H20FN3O3S B11661830 2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)
2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-N-[(pyridin-4-YL)methyl]acetamide , has the chemical formula C₉H₁₁NO with a molecular weight of approximately 149.19 g/mol . It falls under the class of acetamides and is commonly referred to by various synonyms, including p-Acetotoluidide , 4-Methylacetanilide , and N-Acetyl-p-toluidine .
Vorbereitungsmethoden
Synthesewege:: Die synthetische Herstellung dieser Verbindung umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 4-Methylacetanilid p-Acetotoluidid ) mit einem geeigneten Reagenz. Der spezifische Syntheseweg kann variieren, aber er verläuft typischerweise über Acylierungs- oder Amidierungsreaktionen.
Reaktionsbedingungen:: Die Reaktionsbedingungen hängen vom gewählten Syntheseweg ab. Ein typisches Verfahren könnte die Verwendung eines Acylierungsmittels (wie Essigsäureanhydrid) in Gegenwart eines Lewis-Säure-Katalysators (wie Aluminiumchlorid) umfassen. Die Reaktion findet bei erhöhter Temperatur statt, gefolgt von Reinigungsschritten.
Industrielle Produktion:: Industrielle Produktionsmethoden können kontinuierliche Verfahren, Optimierung der Reaktionsbedingungen und effiziente Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
Reaktivität:: Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Acylierung: Die Amidgruppe kann mit Acylierungsmitteln reagieren, um Amide zu bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen (z. B. Friedel-Crafts-Acylierung) eingehen.
Reduktion: Die Reduktion der Carbonylgruppe kann zu sekundären Aminen führen.
Acylierung: Essigsäureanhydrid, Lewis-Säuren (z. B. AlCl₃), erhöhte Temperatur.
Substitution: Alkylierungsmittel (z. B. Alkylhalogenide), Lewis-Säuren.
Reduktion: Reduktionsmittel (z. B. Lithiumaluminiumhydrid).
Hauptprodukte:: Die Hauptprodukte hängen von der jeweiligen Reaktion ab. Bei der Acylierung ist das Produkt das gewünschte Acetamid. Substitutionsreaktionen ergeben substituierte Derivate, während die Reduktion zu sekundären Aminen führt.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung findet Anwendungen in verschiedenen Bereichen:
Medizin: Es kann aufgrund seiner strukturellen Merkmale als Baustein für die Medikamentenentwicklung dienen.
Chemie: Forscher verwenden es als Modellverbindung zur Untersuchung von Amidreaktionen.
Industrie: Es könnte bei der Synthese anderer Verbindungen oder als Zwischenprodukt in der pharmazeutischen Herstellung eingesetzt werden.
5. Wirkmechanismus
Der genaue Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Verwendung ab. Es kann mit biologischen Zielmolekülen (z. B. Enzymen, Rezeptoren) interagieren oder zelluläre Signalwege modulieren. Weitere Studien sind erforderlich, um seine genauen Auswirkungen zu klären.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific use. It may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways. Further studies are needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
Obwohl ich keine Informationen über direkt ähnliche Verbindungen habe, vergleichen Forscher sie häufig mit verwandten Acetamiden oder Sulfonamiden. Seine Einzigartigkeit liegt in der Kombination der Methylphenylgruppe und des Pyridinmoleküls.
Eigenschaften
Molekularformel |
C21H20FN3O3S |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FN3O3S/c1-16-2-6-19(7-3-16)25(29(27,28)20-8-4-18(22)5-9-20)15-21(26)24-14-17-10-12-23-13-11-17/h2-13H,14-15H2,1H3,(H,24,26) |
InChI-Schlüssel |
OTWOQJZKVOQYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(furan-2-ylcarbonyl)amino]-3-methoxyphenyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11661773.png)
![N'-[(E)-(4-methylphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661775.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661779.png)
![dimethyl 2-{6-chloro-1-[(2-methoxyphenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11661781.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11661793.png)
![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11661799.png)
![butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11661800.png)
![2-(3-bromophenyl)-N-[4-(diethylamino)phenyl]quinoline-4-carboxamide](/img/structure/B11661805.png)


